molecular formula C9H12N2O2 B583346 methyl N-(3-amino-2-methylphenyl)carbamate CAS No. 157563-54-7

methyl N-(3-amino-2-methylphenyl)carbamate

Cat. No.: B583346
CAS No.: 157563-54-7
M. Wt: 180.207
InChI Key: VYRAHTPNSYEFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3-amino-2-methylphenyl)carbamate: is an organic compound with the molecular formula C9H12N2O2. It is a derivative of carbamic acid and features a methyl group attached to the nitrogen atom of the carbamate group, as well as an amino group and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(3-amino-2-methylphenyl)carbamate typically involves the reaction of 3-amino-2-methylphenol with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl N-(3-amino-2-methylphenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkoxylated products.

Scientific Research Applications

Chemistry: Methyl N-(3-amino-2-methylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate the mechanisms of enzyme inhibition. It is also employed in the development of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Methyl N-(3-amino-4-methylphenyl)carbamate
  • Ethyl N-(3-amino-2-methylphenyl)carbamate
  • Methyl N-(3-amino-2-chlorophenyl)carbamate

Comparison: Methyl N-(3-amino-2-methylphenyl)carbamate is unique due to the presence of both an amino group and a methyl group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as methyl N-(3-amino-4-methylphenyl)carbamate, the position of the substituents on the benzene ring can significantly affect the compound’s chemical properties and biological activity. For instance, the presence of a chlorine atom in methyl N-(3-amino-2-chlorophenyl)carbamate can enhance its electron-withdrawing effects, leading to different reactivity patterns.

Properties

IUPAC Name

methyl N-(3-amino-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-7(10)4-3-5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRAHTPNSYEFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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